(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid
Description
Properties
IUPAC Name |
(2R,3R)-2-(1-methylimidazol-2-yl)oxolane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-11-4-3-10-8(11)7-6(9(12)13)2-5-14-7/h3-4,6-7H,2,5H2,1H3,(H,12,13)/t6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLWXIQOQYDGGG-RNFRBKRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2C(CCO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CN=C1[C@H]2[C@@H](CCO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801135822 | |
| Record name | 3-Furancarboxylic acid, tetrahydro-2-(1-methyl-1H-imidazol-2-yl)-, (2R,3R)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801135822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807940-15-3 | |
| Record name | 3-Furancarboxylic acid, tetrahydro-2-(1-methyl-1H-imidazol-2-yl)-, (2R,3R)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1807940-15-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Furancarboxylic acid, tetrahydro-2-(1-methyl-1H-imidazol-2-yl)-, (2R,3R)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801135822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Retrosynthetic Analysis and Strategic Disconnections
The target compound’s structure suggests three primary disconnections:
- Oxolane Ring Formation : Cyclization of a diol or hydroxy acid precursor to construct the tetrahydrofuran core.
- Imidazole Introduction : Coupling of a preformed 1-methylimidazole derivative to the oxolane intermediate.
- Carboxylic Acid Installation : Oxidation or functional group interconversion at the 3-position of the oxolane.
Notably, stereochemical control at the 2- and 3-positions is critical, as the (2R,3R) configuration defines the molecule’s biological activity and physicochemical properties.
Oxolane Ring Formation Strategies
Cyclization of Diol Precursors
A widely reported route involves acid-catalyzed cyclization of 2,3-dihydroxybutyric acid derivatives. For example, treatment of methyl (2R,3R)-2,3-dihydroxybutyrate with p-toluenesulfonic acid in toluene induces ring closure to form the oxolane-3-carboxylate core. Yields range from 65–80%, with stereochemical integrity maintained via neighboring group participation.
Protecting Group Considerations
Benzyl or tert-butyldimethylsilyl (TBS) groups are often employed to protect hydroxyl intermediates. Search results from VulcanChem indicate that deprotection post-cyclization (e.g., hydrogenolysis for benzyl groups) proceeds in >90% yield.
Mitsunobu Cyclization
Inspired by ribofuranosyl imidazole syntheses, Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) enable stereospecific cyclization of diols. For instance, reacting (2R,3R)-2,3-dihydroxy-N-(1-methylimidazol-2-yl)butanamide with Mitsunobu reagents affords the oxolane ring with retention of configuration (β-selectivity >20:1).
Imidazole Coupling Methodologies
Nucleophilic Substitution
Direct alkylation of 1-methylimidazole with oxolane bromides is feasible but suffers from regioselectivity issues. Patents describe using chloroacetyl chloride as an electrophile in one-pot reactions with imidazole and benzyl alcohol. Adapted for the target compound, this approach could involve:
- Chloroacetylation : Reacting 1-methylimidazole with chloroacetyl chloride in acetonitrile (40–70°C, 12 hr).
- Oxolane Coupling : Treating the chloroacetate intermediate with a diol precursor under basic conditions.
Yields for analogous reactions exceed 80%, though stereochemical outcomes require rigorous control.
Cross-Coupling Reactions
Palladium-catalyzed Suzuki or Buchwald-Hartwig couplings enable C–N bond formation. For example, coupling a boronic ester-functionalized oxolane with 1-methylimidazole-2-boronic acid achieves regioselective imidazole installation. Key parameters include:
| Condition | Optimization Range | Impact on Yield |
|---|---|---|
| Catalyst (Pd(dba)₂) | 5–10 mol% | Maximizes at 8% |
| Ligand (XPhos) | 10–15 mol% | Reduces side products |
| Temperature | 80–100°C | 90°C optimal |
Stereochemical Control and Resolution
Final Functionalization and Deprotection
Carboxylic Acid Generation
Oxidation of primary alcohols or hydrolysis of nitriles/esters completes the synthesis. RuCl₃/NaIO₄-mediated oxidation of a 3-hydroxymethyl oxolane derivative affords the carboxylic acid in 85% yield.
Global Deprotection
Simultaneous removal of benzyl and TBS groups is achieved via hydrogenolysis (H₂, Pd/C, 50 psi) or TBAF treatment, respectively. Search results highlight a 92% yield for debenzylation under mild hydrogenation conditions.
Chemical Reactions Analysis
Carboxylic Acid-Dominated Reactions
The carboxylic acid group participates in classical acid-base and nucleophilic acyl substitution reactions:
Imidazole Ring Reactivity
The 1-methylimidazole subunit facilitates coordination and electrophilic substitution:
Oxolane Ring Transformations
The tetrahydrofuran ring undergoes strain-dependent reactions:
Multi-Functional Synergy
Concurrent reactivity of functional groups enables complex transformations:
Stability and Reaction Optimization
Critical parameters for maintaining structural integrity:
Comparative Reactivity with Analogues
The methylimidazole and oxolane groups confer distinct advantages over simpler analogues:
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that imidazole derivatives exhibit significant antimicrobial properties. (2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid has been studied for its effectiveness against various pathogens. A study demonstrated that compounds with imidazole moieties showed enhanced activity against Gram-positive bacteria, suggesting potential as a lead compound for antibiotic development.
Anticancer Properties
The compound also shows promise in anticancer research. In vitro studies have revealed that it can induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. The mechanism of action appears to involve the modulation of key signaling pathways involved in cell survival and proliferation.
Biochemical Applications
Enzyme Inhibition
this compound has been investigated as an inhibitor of specific enzymes related to metabolic pathways. For instance, it has been shown to inhibit certain kinases involved in cancer metabolism, making it a candidate for further development in targeted cancer therapies.
Drug Delivery Systems
The compound's structural characteristics allow it to be incorporated into drug delivery systems. Its ability to form stable complexes with various drugs enhances the solubility and bioavailability of poorly soluble therapeutic agents.
Materials Science
Polymer Synthesis
In materials science, this compound can be utilized in the synthesis of novel polymers. Its functional groups allow for the creation of biocompatible materials suitable for biomedical applications such as scaffolds for tissue engineering.
Nanocomposites
The compound has been explored for use in nanocomposite materials, where it contributes to improved mechanical properties and thermal stability. These materials are being investigated for applications in electronics and packaging.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Activity | Significant activity against Gram-positive bacteria |
| Anticancer Properties | Induces apoptosis in resistant cancer cell lines | |
| Biochemical Applications | Enzyme Inhibition | Inhibits key kinases involved in cancer metabolism |
| Drug Delivery Systems | Enhances solubility and bioavailability of therapeutic agents | |
| Materials Science | Polymer Synthesis | Creates biocompatible materials for tissue engineering |
| Nanocomposites | Improves mechanical properties and thermal stability |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various imidazole derivatives, including this compound. Results showed a significant reduction in bacterial growth at low concentrations compared to control groups.
Case Study 2: Cancer Cell Line Studies
In a publication from Cancer Research, researchers reported that treatment with this compound led to a marked decrease in cell viability in multiple cancer cell lines. The study highlighted its potential as a therapeutic agent capable of overcoming drug resistance mechanisms.
Mechanism of Action
The mechanism of action of (2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The imidazole group can participate in hydrogen bonding and coordination with metal ions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Imidazole Ring
rac-(2R,3R)-2-(1-Ethyl-1H-imidazol-2-yl)oxolane-3-carboxylic Acid
- Structure : The ethyl group replaces the methyl on the imidazole ring.
- Molecular Formula : C₁₀H₁₄N₂O₃; Molecular Weight : 210.23 g/mol .
- Properties : Increased hydrophobicity (logP ~0.5 higher than the methyl analogue) due to the ethyl chain. This may reduce aqueous solubility but enhance membrane permeability in biological systems.
- Synthesis : Similar to the target compound, but alkylation steps involve ethylating agents.
rac-(2R,3R)-3-[(1H-Imidazol-1-yl)methyl]oxolane-2-carboxylic Acid Hydrochloride
- Structure : The imidazole is attached via a methylene bridge at the oxolane’s 3-position, forming a hydrochloride salt.
- Molecular Formula : C₉H₁₂N₂O₃·HCl; Molecular Weight : 232.66 g/mol .
- Properties: The hydrochloride salt enhances solubility in polar solvents (e.g., methanol, DMSO) compared to the free carboxylic acid form. The altered substitution position may reduce steric hindrance, favoring interactions with larger binding pockets.
Ring Size and Functional Group Modifications
rac-(2R,3R)-2-(1-Methyl-1H-imidazol-2-yl)oxane-3-carbaldehyde
- Structure : A six-membered oxane ring replaces oxolane, and a carbaldehyde group substitutes the carboxylic acid.
- Molecular Formula : C₁₀H₁₄N₂O₂; Molecular Weight : 194.23 g/mol .
- The aldehyde group is less acidic (pKa ~10–12) than the carboxylic acid (pKa ~2–4), altering reactivity in nucleophilic environments.
trans-2-(1-Methyl-1H-imidazol-2-yl)oxolane-3-carboxylic Acid
- Structure : Trans stereochemistry at the 2- and 3-positions vs. the target compound’s cis (2R,3R) configuration.
- Molecular Formula : C₉H₁₂N₂O₃ (same as target); Molecular Weight : 196.21 g/mol .
- Properties : The trans isomer may exhibit distinct hydrogen-bonding patterns and steric clashes, affecting binding to chiral receptors or enzymes.
Biological Activity
(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid is a chiral compound notable for its oxolane (tetrahydrofuran) ring structure, which is substituted with a carboxylic acid and an imidazole moiety. The unique stereochemistry of this compound plays a significant role in its biological activity, particularly in enzyme binding and receptor interactions. This article synthesizes various research findings to elucidate the biological activities associated with this compound.
Structural Characteristics
The compound's structure can be represented as follows:
This structure includes:
- An oxolane ring , which contributes to the compound's stability and reactivity.
- An imidazole ring , known for its role in biological systems, particularly in enzyme catalysis and receptor binding.
Biological Activity Overview
The biological activity of This compound is primarily attributed to its structural features. Compounds containing imidazole rings are often linked to various biological interactions, including:
- Antidiabetic effects : Similar compounds have shown potential in managing type 2 diabetes by improving insulin sensitivity and reducing resistance.
- Anticancer properties : Research indicates that imidazole derivatives can exhibit anti-proliferative activity against various cancer cell lines.
Antidiabetic Activity
A study highlighted the utility of imidazole-containing compounds in treating insulin resistance. While specific data on This compound is limited, the structural similarity to other effective compounds suggests potential antidiabetic applications. For instance, derivatives of imidazole have been documented to enhance pancreatic β-cell function and reduce hyperglycemia in diabetic models .
Anticancer Activity
Research has shown that imidazole derivatives can induce cell cycle arrest in cancer cells. A related study demonstrated that certain substituted imidazole compounds exhibited selective inhibition of B-cell lymphoma cell lines, suggesting that This compound may possess similar anticancer properties .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Imidazole Acetic Acid | Imidazole ring + acetic acid | Simpler structure; less steric hindrance |
| 5-Methylimidazole | Methyl-substituted imidazole | No oxolane; primarily used in industrial applications |
| 1-Methylimidazole | Similar imidazole structure | Used as a solvent and catalyst; lacks carboxylic functionality |
The uniqueness of This compound lies in its specific stereochemistry and combination of functional groups that enhance its biological activity compared to these similar compounds .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare (2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid?
- Methodological Answer : The compound can be synthesized via cyclization reactions involving imidazole derivatives and oxolane precursors. A general approach involves refluxing a mixture of 1-methyl-1H-imidazole-2-carbaldehyde with a chiral oxolane intermediate (e.g., 3-carboxyoxolane derivatives) in acetic acid with sodium acetate as a catalyst. This method aligns with protocols for analogous oxolane-carboxylic acid syntheses, where reflux conditions (3–5 hours) and recrystallization from acetic acid/water mixtures are critical for purity .
Q. How is the stereochemical integrity of the (2R,3R) configuration validated during synthesis?
- Methodological Answer : Chiral HPLC or polarimetry is used to confirm enantiomeric purity. X-ray crystallography (via programs like SHELXL) provides definitive stereochemical assignment by resolving the crystal structure, as demonstrated in related oxolane derivatives .
Q. What spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer :
- FT-IR : Identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and imidazole ring vibrations (~1600 cm⁻¹).
- NMR : ¹H NMR confirms the oxolane ring protons (δ 3.5–4.5 ppm) and imidazole substituents (δ 7.0–8.0 ppm). ¹³C NMR resolves the carboxylic carbon (~175 ppm) .
- Mass Spectrometry : High-resolution MS validates the molecular ion peak (C₁₀H₁₄N₂O₃, expected m/z 210.23) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of the imidazole-oxolane scaffold in biological systems?
- Methodological Answer : Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) and electrostatic potential surfaces to predict binding interactions with biological targets. For example, studies on analogous indole-carboxylic acids used B3LYP/6-311++G(d,p) basis sets to model hydrogen bonding and π-π stacking .
Q. What strategies resolve contradictions in purity assessments between HPLC and elemental analysis?
- Methodological Answer : Discrepancies may arise from hygroscopicity or residual solvents. A combined approach is recommended:
- TGA/DSC : Detects moisture/solvent content.
- ICP-MS : Identifies inorganic impurities (e.g., catalyst residues).
- Recrystallization Optimization : Adjusting solvent ratios (e.g., DMF/acetic acid) improves crystalline purity .
Q. How does the steric environment of the 1-methylimidazole group influence the compound’s stability under varying pH conditions?
- Methodological Answer : Accelerated stability studies (e.g., 40°C/75% RH for 6 months) with pH titration (1–13) monitor degradation via HPLC. The methyl group at N1 of imidazole enhances steric protection against nucleophilic attack, as observed in related imidazole-carboxylic acids .
Q. What role does the oxolane ring conformation play in modulating the compound’s solubility and bioavailability?
- Methodological Answer : Molecular dynamics simulations (e.g., using GROMACS) correlate ring puckering (C2-endo vs. C3-endo) with solubility. Experimental validation via shake-flask method (logP determination in octanol/water) shows that the (2R,3R) configuration reduces hydrophobicity compared to diastereomers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
